Aluminum Diethylphosphinate

Overview

Description

Aluminum diethylphosphinate (AlDEP) is a type of organophosphorus compound that has been used in a variety of scientific research applications. AlDEP is a versatile compound that can be used in a wide range of experiments and studies due to its unique chemical and physical properties.

Scientific Research Applications

Flame Retardancy in Polymers

Aluminum diethylphosphinate is extensively studied for its role in improving flame retardancy of materials. In glass-fibre-reinforced poly(butylene terephthalate) (PBT/GF), AlPi, in combination with melamine cyanurate (MC), has shown to significantly enhance flame retardancy. The action mechanism involves AlPi decomposing to form diethylphosphinic acid and aluminium phosphate, which primarily act through flame inhibition. This halogen-free formulation achieved a V-0 classification in flame retardancy tests, demonstrating a significant reduction in flammability due to additional charring and the protective effects of the generated char (Braun & Schartel, 2008).

Novel Preparation Methods

Research has also focused on novel methods for preparing AlPi, such as a photo-initiated approach under atmospheric pressure. This method involves a free-radical addition reaction facilitated by UV irradiation, resulting in a significantly high yield of AlPi. Such advancements in preparation techniques are crucial for producing high-purity AlPi efficiently, which is vital for its application in flame retardancy and possibly other areas (Yang et al., 2011).

Synergistic Effects with Other Flame Retardants

AlPi's effectiveness is further enhanced when used in conjunction with other flame retardants. In polyamide 6 (PA6) reinforced with glass fibers, the combination of AlPi and melamine polyphosphate (MPP) showcased a synergistic effect, improving the material's fire retardancy. This combination facilitated a significant reduction in peak heat release rates and total heat evolved, demonstrating AlPi's role in a multifaceted flame retardancy approach that includes gas-phase action and char formation (Braun, Bahr, & Schartel, 2010).

Mechanism of Action

Target of Action

Aluminum Diethylphosphinate primarily targets polymers, particularly those that are highly flammable such as polyamides, polyesters, thermosets, and elastomers . The compound acts as a flame retardant, contributing to the charring of the polymer matrix, thereby protecting the substrate against heat and oxygen attack .

Mode of Action

The mode of action of this compound involves both the gas phase and the condensed phase. In the condensed phase, this compound contributes to the formation of a condensed phase of non-flammable liquid diaphragm, which coats the surface of the combustion to insulate the air, achieving a flame retardant effect .

Biochemical Pathways

The biochemical pathways affected by this compound involve the thermal degradation of the polymer. The compound decomposes to form volatile diethyl phosphinic acid and an aluminum phosphate residue, which acts as a barrier for fuel and heat transport . This process results in the formation of a stable char layer that acts as a physical barrier to prevent the heat and oxygen from entering the matrix during combustion .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its thermal stability and how it affects its bioavailability in the target material. The compound has high thermal stability , which means it can withstand high temperatures without breaking down until it reaches a temperature above 300°C . This property is crucial for its effectiveness as a flame retardant in various high-temperature applications.

Result of Action

The result of this compound’s action is the enhanced flame retardancy of the target material. It lowers the initial decomposition temperature and increases the char residual of the material . In the presence of this compound, the heat release rate and smoke density grade of the coatings are decreased significantly . This leads to improved fire safety performance of the material .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen. Its effectiveness as a flame retardant increases under high-temperature conditions due to its high thermal stability . Furthermore, the compound’s flame retardant properties can be enhanced by the presence of other flame retardant additives like melamine polyphosphate or melamine cyanurate . The compound’s action can also be influenced by the morphology of the flame retardant, which can be manipulated to achieve a balance between satisfactory flame retardancy and superior mechanical properties .

Biochemical Analysis

Biochemical Properties

Its flame-retardant properties suggest that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits combustion processes .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, Aluminum Diethylphosphinate has been shown to have high thermal stability This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies

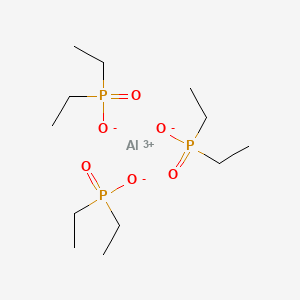

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum Diethylphosphinate can be achieved through a reaction between aluminum isopropoxide and diethylphosphinic acid.", "Starting Materials": [ "Aluminum isopropoxide", "Diethylphosphinic acid" ], "Reaction": [ "Add diethylphosphinic acid dropwise to a solution of aluminum isopropoxide in anhydrous toluene under nitrogen atmosphere.", "Heat the reaction mixture to reflux for 24 hours.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with anhydrous toluene and dry under vacuum to obtain Aluminum Diethylphosphinate as a white solid." ] } | |

| 225789-38-8 | |

Molecular Formula |

C4H11AlO2P |

Molecular Weight |

149.08 g/mol |

IUPAC Name |

aluminum;diethylphosphinate |

InChI |

InChI=1S/C4H11O2P.Al/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

GNQAGTIQCCWTSZ-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].CCP(=O)(CC)[O-].[Al+3] |

Canonical SMILES |

CCP(=O)(CC)O.[Al] |

| 225789-38-8 | |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)